molecular formula C18H15N5O3 B2576679 N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide CAS No. 2415621-25-7

N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide

Cat. No. B2576679
CAS RN: 2415621-25-7
M. Wt: 349.35
InChI Key: CGOTUVRKZRFPEP-UHFFFAOYSA-N
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Description

N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide, also known as CPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CPO is a small molecule that belongs to the family of oxamide derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Scientific Research Applications

PET Imaging and Neuroinflammation

Significant research has been conducted on compounds structurally related to N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide, particularly in the context of PET imaging and the study of neuroinflammation. A PET radiotracer, identified for its specificity to the CSF1R, a microglia-specific marker, has been developed for imaging reactive microglia and their contribution to neuroinflammation in vivo. This advancement allows noninvasive imaging of disease-associated microglia in a variety of neuropsychiatric disorders, facilitating the study of neuroinflammation's role in diseases such as Alzheimer's and Parkinson's. The tracer's development underscores the potential of such compounds in neuroscientific research, providing a tool for understanding neuroinflammation's underlying mechanisms and aiding in the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Antitumor and Antimicrobial Activities

Compounds structurally akin to this compound have shown promise in the realm of anticancer and antimicrobial activities. Research into enaminones and their reactions has led to the synthesis of novel N-arylpyrazole-containing compounds, demonstrating significant antitumor and antimicrobial properties. These compounds offer a foundation for the development of new therapies in oncology and infectious diseases, showcasing the diverse potential of such molecules in biomedical research (Riyadh, 2011).

Inhibitors of NQO2 for Chemotherapy and Malaria

Further exploration into analogues of furan-amidines has identified potential inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research highlights the versatility of furan-based compounds in developing inhibitors with specific target enzymes, opening new avenues for therapeutic interventions against cancer and malaria (Alnabulsi et al., 2018).

Synthesis and Biological Evaluation

The synthetic versatility of compounds related to this compound is highlighted in research focusing on the synthesis of new heterocyclic substances. These substances have been evaluated for their biological activities, including antimicrobial effects against various bacteria and yeasts. This research underscores the compound's role as a precursor in the synthesis of biologically active molecules, contributing to the development of new antimicrobial agents (Behbehani et al., 2011).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-23-15(8-9-21-23)16-7-6-13(26-16)11-20-17(24)18(25)22-14-5-3-2-4-12(14)10-19/h2-9H,11H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOTUVRKZRFPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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